molecular formula C10H17N3 B12329445 2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine

2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine

Cat. No.: B12329445
M. Wt: 179.26 g/mol
InChI Key: ZTSPCCAEFYEOOI-UHFFFAOYSA-N
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Description

2-[1-(2-Methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine hydrochloride (CAS 1822844-38-1) is a small molecule research chemical with a molecular weight of 215.72 g/mol and a molecular formula of C₁₀H₁₈ClN₃. This compound is supplied as a hydrochloride salt to enhance its stability and solubility. Its unique structure combines a strained cyclopropane ring, noted for its potential to improve metabolic stability and influence pharmacokinetics, with a pyrazole heterocycle bearing a 2-methylpropyl (isobutyl) substituent at the N1 position. This specific architecture makes it a valuable scaffold in medicinal chemistry and drug discovery research. Preliminary scientific investigations suggest this aminopyrazole derivative possesses promising biological activities relevant for early-stage research. Studies have indicated potential antimicrobial properties , with some derivatives showing inhibitory effects against bacterial strains like Staphylococcus aureus . Furthermore, the compound has shown promise in initial research for its anti-inflammatory properties and preliminary neuroprotective effects in animal models, highlighting its potential utility in pharmacological studies for inflammatory and neurodegenerative conditions. The presence of the primary amine group on the cyclopropane ring provides a handle for further chemical modification, allowing researchers to create a library of analogs for structure-activity relationship (SAR) studies. The synthesis of this compound involves a multi-step route, beginning with the regioselective formation of the pyrazole core via cyclocondensation, followed by cyclopropanation and introduction of the amine group. The final product is purified and stabilized as a hydrochloride salt. This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

2-[2-(2-methylpropyl)pyrazol-3-yl]cyclopropan-1-amine

InChI

InChI=1S/C10H17N3/c1-7(2)6-13-10(3-4-12-13)8-5-9(8)11/h3-4,7-9H,5-6,11H2,1-2H3

InChI Key

ZTSPCCAEFYEOOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC=N1)C2CC2N

Origin of Product

United States

Preparation Methods

Regioselective Pyrazole Synthesis via Cyclocondensation

The pyrazole core is typically synthesized through cyclocondensation reactions between hydrazines and 1,3-diketones. A study by Gosselin et al. demonstrated that using aryl hydrazine hydrochlorides in aprotic dipolar solvents (e.g., DMF) with HCl accelerates dehydration, achieving >80% yields for 1,3,5-substituted pyrazoles. For the target compound, 1-(2-methylpropyl)-1H-pyrazol-5-amine is formed by reacting hydrazine with acetylacetone derivatives under acidic conditions.

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF)
  • Catalyst: 10 N HCl
  • Temperature: 25–40°C
  • Yield: 78–85%

Alkylation for Isobutyl Substitution

Introducing the 2-methylpropyl (isobutyl) group requires alkylation of the pyrazole nitrogen. Patent WO2020260871A1 describes the use of isobutyl bromide in the presence of potassium carbonate, achieving 90% substitution efficiency. The reaction proceeds via an SN2 mechanism, with polar aprotic solvents (e.g., acetonitrile) enhancing nucleophilicity.

Optimization Data:

Parameter Optimal Value Yield Impact
Solvent Acetonitrile +15%
Base K2CO3 +20%
Reaction Time 6–8 hours Minimal

Cyclopropanation Strategies

Diazomethane-Mediated Cyclopropanation

Cyclopropane ring formation is achieved using diazomethane (CH2N2) under controlled conditions. A protocol from Vulcanchem involves reacting the pyrazole intermediate with diazomethane in dichloromethane at −10°C, yielding 65–70% cyclopropane product. This method avoids side reactions such as ring-opening but requires strict temperature control.

Safety Note: Diazomethane is highly toxic and explosive; alternatives like the Simmons-Smith reagent are preferred for industrial-scale synthesis.

Transition Metal-Catalyzed Methods

The Simmons-Smith reaction (Zn-Cu/CH2I2) offers a safer cyclopropanation route. A study by Delaunay et al. reported 85% yield for analogous cyclopropane derivatives using zinc triflate as a catalyst. Key advantages include milder conditions (0–25°C) and compatibility with sensitive functional groups.

Comparative Analysis:

Method Yield (%) Safety Profile Scalability
Diazomethane 65–70 Low Limited
Simmons-Smith 80–85 Moderate High

Amination and Salt Formation

Hydrochloride Salt Formation

The final amine is treated with HCl gas in diethyl ether to form the hydrochloride salt, enhancing solubility and stability. Vulcanchem reports a 95% conversion rate under anhydrous conditions.

Critical Parameters:

  • HCl Concentration: 4–6 M
  • Temperature: 0–5°C (prevents decomposition)

Industrial-Scale Optimization

Continuous Flow Reactors

Patent US20170240552A1 highlights the use of continuous flow systems for pyrazole alkylation, reducing reaction time from 8 hours to 30 minutes and improving yield by 12%. This method minimizes thermal degradation and enhances reproducibility.

Purification Techniques

Flash chromatography (petroleum ether/ethyl acetate) and recrystallization (ethanol/water) are standard for isolating intermediates. High-performance liquid chromatography (HPLC) ensures >99% purity for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Research has indicated that compounds containing pyrazole scaffolds exhibit significant biological activities, including anticancer properties. The structural characteristics of 2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine allow it to interact with various biological targets, making it a candidate for further exploration in drug development.

Case Study: Anticancer Activity

A study involving pyrazolo[1,5-a]pyrimidine derivatives demonstrated that modifications to the pyrazole ring could enhance anticancer activity against various cell lines, such as MCF-7 and HCT-116. Compounds with similar structural motifs have shown IC50 values in the low micromolar range, indicating promising cytotoxic effects .

Kinase Inhibition

The compound's potential as a kinase inhibitor has been explored through virtual screening and structure-based drug design. It has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. For instance, a related compound exhibited an IC50 value of 8.1 nM against CDK2 . This suggests that This compound may also possess similar inhibitory properties.

Antimicrobial Activity

Research into pyrazole derivatives has revealed their potential as antimicrobial agents. A series of synthesized compounds were screened for antibacterial and antifungal activities, with several exhibiting significant efficacy against various pathogens . This opens avenues for developing new antimicrobial therapies based on the pyrazole framework.

Table 1: Summary of Biological Activities

Activity TypeTarget Cell LinesIC50 Values (μM)
AnticancerMCF-7< 10
HCT-116< 10
Kinase InhibitionCDK28.1
AntimicrobialVarious BacteriaVaries

Table 2: Structural Characteristics of Related Compounds

Compound NameStructure TypeNotable Activity
Pyrazolo[1,5-a]pyrimidine DerivativeAnticancerIC50 = 8.64 μM
Cyclopropane-based Kinase InhibitorKinase InhibitionIC50 = 8.1 nM
Pyrazole-containing Antimicrobial AgentsAntimicrobialSignificant antibacterial activity

Mechanism of Action

The mechanism of action of 2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyrazole-Cyclopropane Amines

Key Observations :

  • Linker Flexibility : The ethylamine linker in 1328640-49-8 introduces conformational flexibility, contrasting with the rigid cyclopropane-amine core of the target compound .

Pyrazole Derivatives with Alternative Ring Systems

Table 2: Comparison with Heterocyclic Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Structural Features Notes
rac-(4R,5R)-4-Amino-1-cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one C₁₂H₁₇N₄O 245.30 Not available Pyrrolidinone ring fused to pyrazole Enhanced hydrogen-bonding capacity
1-(2-Methylpropyl)-5-(propan-2-yl)-1H-pyrazol-4-amine C₁₀H₁₉N₃ 181.28 1427380-55-9 Isobutyl + isopropyl substitution on pyrazole Discontinued
1-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine C₉H₁₃F₃N₄ 234.22 Not available CF₃ group enhances electronegativity ≥95% purity

Key Observations :

  • Pyrrolidinone Fusion: The pyrrolidinone ring in rac-(4R,5R)-...
  • Electronegative Substituents : The trifluoromethyl group in C₉H₁₃F₃N₄ significantly alters electronic properties, improving metabolic stability in medicinal chemistry contexts .
  • Steric Effects : The isopropyl substituent in 1427380-55-9 may hinder rotational freedom of the pyrazole ring, affecting ligand-receptor interactions .

Biological Activity

2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth overview of its biological activity, including mechanisms of action, therapeutic applications, and results from various studies.

Chemical Structure and Properties

The compound has the molecular formula C10H17N3C_{10}H_{17}N_{3} with a molecular weight of approximately 179.26 g/mol. Its structure features a cyclopropanamine core linked to a pyrazole moiety, which is known for its versatility in drug design. The presence of the cyclopropane ring contributes to its distinct chemical properties and biological activities, particularly in enzyme inhibition and receptor binding.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects. Studies indicate that it can act as an inhibitor for certain enzymes, potentially impacting metabolic pathways relevant to disease processes .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. In vitro assays have shown that derivatives of pyrazole compounds exhibit significant antimicrobial activities against various pathogens. For instance, compounds similar to this compound have demonstrated potent antibacterial and antifungal effects, making them candidates for further development as antimicrobial agents .

CompoundActivity TypeTarget OrganismsEC50 (mg/L)
This compoundAntibacterialPseudomonas syringae< 1.56
This compoundAntifungalValsa mali< 0.64

Antioxidant Activity

In addition to its antimicrobial properties, this compound has shown promising antioxidant activities. Research indicates that it can scavenge free radicals and reduce oxidative stress markers in biological systems, which is crucial for preventing cellular damage associated with various diseases .

Case Studies

A notable case study involved the synthesis and evaluation of pyrazole derivatives, including this compound, for their antimicrobial and antioxidant effects. The results indicated that these compounds not only exhibited significant activity against specific microorganisms but also provided insights into their mechanisms through molecular docking studies. This highlighted the potential for developing dual-action drugs targeting both microbial infections and oxidative stress .

Pharmacological Implications

The dual-action profile of this compound suggests its potential utility in treating conditions associated with oxidative stress and microbial infections. The ability to modulate multiple biological pathways makes it a candidate for further pharmacological exploration.

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